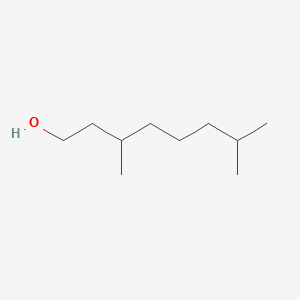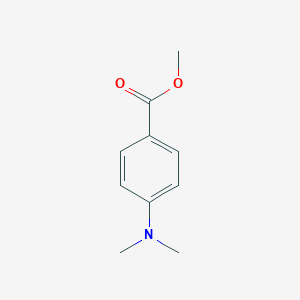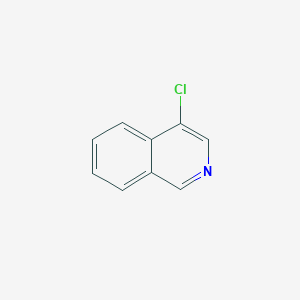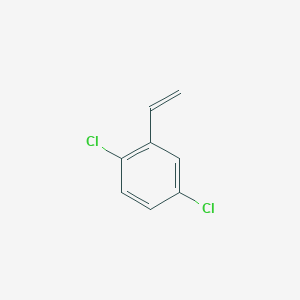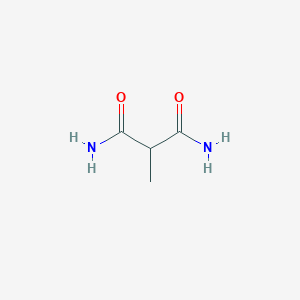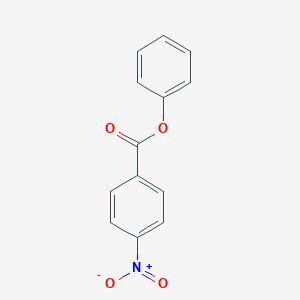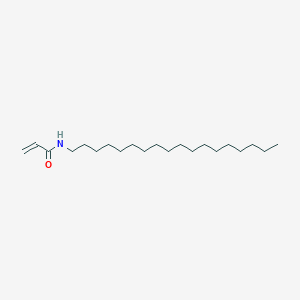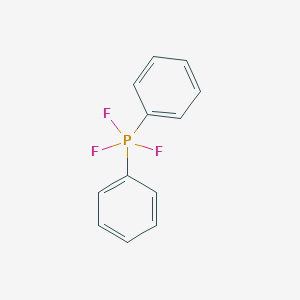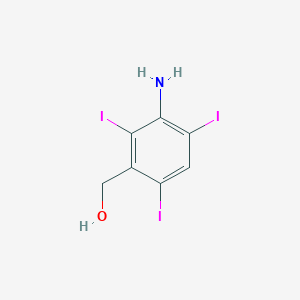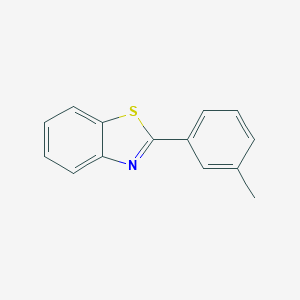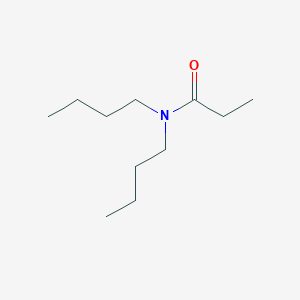
N,N-dibutylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibutylpropanamide is an organic compound belonging to the class of amides. It is characterized by the presence of a propanamide group with two butyl groups attached to the nitrogen atom. This compound has the molecular formula C11H23NO and a molecular weight of 185.306 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
N,N-dibutylpropanamide can be synthesized through the reaction of propionic acid with dibutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of propanamide, N,N-dibutyl- involves the use of large-scale reactors where propionic acid and dibutylamine are mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation and purification processes to isolate the final product. The industrial production methods are designed to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
N,N-dibutylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
科学研究应用
N,N-dibutylpropanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of propanamide, N,N-dibutyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Propanamide: The parent compound without the butyl groups.
N,N-Dimethylpropanamide: A similar compound with methyl groups instead of butyl groups.
N,N-Diethylpropanamide: A compound with ethyl groups instead of butyl groups.
Uniqueness
N,N-dibutylpropanamide is unique due to the presence of two butyl groups, which impart specific chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be effective.
属性
CAS 编号 |
1187-33-3 |
|---|---|
分子式 |
C11H23NO |
分子量 |
185.31 g/mol |
IUPAC 名称 |
N,N-dibutylpropanamide |
InChI |
InChI=1S/C11H23NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h4-10H2,1-3H3 |
InChI 键 |
XAROAZKXMDRYAF-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CC |
规范 SMILES |
CCCCN(CCCC)C(=O)CC |
| 1187-33-3 | |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
